molecular formula C22H22ClNO2 B1372849 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-93-0

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1372849
CAS No.: 1160262-93-0
M. Wt: 367.9 g/mol
InChI Key: BHIWYYAJYZRKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common synthetic route involves the reaction of 4-butoxyaniline with 2,6-dimethylquinoline-4-carboxylic acid under specific conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular research applications.

Properties

IUPAC Name

2-(4-butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-4-5-10-26-17-8-6-16(7-9-17)20-13-19(22(23)25)18-12-14(2)11-15(3)21(18)24-20/h6-9,11-13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIWYYAJYZRKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
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